REACTION_SMILES
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[CH3:18][CH2:19][OH:20].[Cl:10][c:11]1[cH:12][cH:13][c:14]([NH2:15])[cH:16][cH:17]1.[Cl:1][c:2]1[n:3][cH:4][n:5][c:6]([CH3:9])[c:7]1[CH3:8]>>[c:2]1([NH:15][c:14]2[cH:13][cH:12][c:11]([Cl:10])[cH:17][cH:16]2)[n:3][cH:4][n:5][c:6]([CH3:9])[c:7]1[CH3:8]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(Cl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ncnc(Cl)c1C
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Name
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Type
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product
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Smiles
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Cc1ncnc(Nc2ccc(Cl)cc2)c1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |